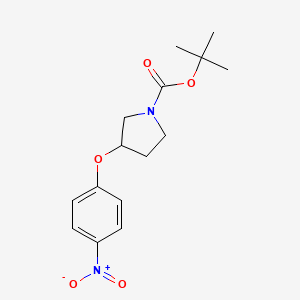

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 405887-36-7) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-nitrophenoxy substituent at the 3-position of the pyrrolidine ring. Its molecular weight is 308.33 g/mol, and it is typically provided at 95% purity for laboratory use . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a versatile intermediate in pharmaceutical and organic chemistry. Key applications include its role in synthesizing isoquinoline derivatives and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620081 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405887-36-7 | |

| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis can be broadly categorized into the following steps:

Starting Materials : The primary starting materials include 4-nitrophenol and tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Coupling Reaction : The coupling reaction is usually facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction forms an ester bond between the hydroxypyrrolidine and the nitrophenol.

Detailed Procedure

Formation of the Pyrrolidine Derivative :

- Start with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

- Dissolve this compound in a suitable solvent like dichloromethane or toluene.

- Add triethylamine to neutralize the generated acid during the reaction.

-

- Introduce 4-nitrophenol to the reaction mixture.

- Add DCC or DIC to activate the carboxylic acid group for nucleophilic attack by the phenol.

-

- Maintain the reaction at room temperature or slightly elevated temperatures (up to 50°C) for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

-

- Once the reaction is complete, purify the product through column chromatography using a suitable eluent (commonly ethyl acetate and hexane mixtures).

- Collect fractions containing the desired product and evaporate solvents under reduced pressure.

-

- Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Reaction Scheme

A simplified reaction scheme can be represented as follows:

$$

\text{tert-butyl 3-hydroxypyrrolidine-1-carboxylate} + \text{4-nitrophenol} \xrightarrow{\text{DCC}} \text{tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate} + \text{by-products}

$$

Research indicates that variations in solvent choice, temperature, and coupling agents can significantly affect yield and purity. For instance, using DIC often results in higher yields compared to DCC due to its more favorable kinetics in certain conditions.

Yield Analysis

| Methodology | Yield (%) | Comments |

|---|---|---|

| DCC Coupling | 70-80 | Moderate yields; requires careful monitoring |

| DIC Coupling | 85-90 | Higher yields; faster reaction time |

| Column Chromatography | Varies | Purity checks essential |

The preparation of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The choice of coupling agent plays a critical role in determining both yield and purity of the final product. Ongoing research continues to explore alternative methods and optimizations for this synthesis, enhancing its applicability in various chemical contexts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolidine carboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Biological Activity : Research indicates that tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate may interact with biological macromolecules such as proteins and nucleic acids, influencing their functions. The nitrophenoxy group can undergo chemical transformations that enhance its reactivity.

Medicine

- Therapeutic Potential : The compound is being explored for its possible therapeutic properties. Preliminary findings suggest it may exhibit antioxidant activity, potentially protecting cells from oxidative stress. Additionally, its structural similarity to known antimicrobial agents positions it as a candidate for further investigation in antimicrobial therapy.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Case Studies and Research Findings

- Neuroprotective Effects : A study on related compounds demonstrated neuroprotective effects against oxidative stress in cellular models. These findings suggest that this compound may also exhibit similar protective properties.

- Antibacterial Activity : In vitro evaluations have shown that pyrrolidine derivatives can possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Such findings indicate the potential of this compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds differ in substituents on the pyrrolidine ring or the functional groups attached. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the parent compound increases electrophilicity, facilitating nucleophilic substitution reactions. In contrast, sulfonyl (e.g., ) or trifluoromethyl groups () enhance metabolic stability and polarity .

- Chirality : Compounds like the (3R)-configured analogue in and the (3R,4S)-stereoisomer in highlight the role of chirality in drug-receptor interactions .

Physicochemical and Functional Comparison

Key Findings :

- Purity : Most analogues are synthesized at ≥95% purity, reflecting their use in high-precision applications .

- Functional Versatility: The 4-nitrophenoxy group in the parent compound is reactive under basic conditions, enabling its use in coupling reactions (e.g., with isoquinoline moieties in ). In contrast, sulfonyl or trifluoromethyl groups () are preferred for targeting enzymes or improving pharmacokinetics .

Biological Activity

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 308.33 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-nitrophenoxy group. This configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The nitrophenoxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural stability that may facilitate interactions with enzymes or receptors. These interactions can modulate various biological pathways, leading to diverse effects depending on the context of application.

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains .

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced cell death .

- Anti-inflammatory Properties : The compound's ability to inhibit pyroptosis and reduce interleukin-1β (IL-1β) release has been noted, indicating potential anti-inflammatory applications .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro evaluations have shown that derivatives similar to this compound exhibit potent activity against various bacterial pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- Neuroprotective Mechanisms : A study investigated the neuroprotective effects of related nitrones, revealing that specific substitutions enhanced their protective capabilities against oxidative stress in neuronal cell models. This suggests that modifications to the nitrophenoxy group may influence neuroprotective efficacy .

- Inflammation Modulation : Research on the anti-inflammatory potential indicated that certain derivatives could significantly inhibit pyroptotic cell death in human macrophages, highlighting their therapeutic promise in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate?

- Methodological Answer : A viable approach involves nucleophilic substitution reactions. For example, reacting tert-butyl pyrrolidine derivatives with 4-nitrophenol under activating conditions. A similar protocol uses dichloromethane as the solvent with triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C to facilitate esterification or etherification reactions . Optimization of reaction time and stoichiometry is critical to maximize yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton and carbon environments, confirming the pyrrolidine ring, tert-butyl group, and nitrophenoxy substitution.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- Infrared Spectroscopy (IR) : Detects functional groups like the nitro (stretching ~1520–1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

Q. How can purification challenges be addressed for this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Reverse-phase C18 columns (acetonitrile/water) may resolve polar byproducts. For thermally sensitive intermediates, low-temperature crystallization or flash chromatography under inert atmospheres is recommended .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. However, under reductive conditions (e.g., H₂/Pd-C), it converts to an amine, enabling subsequent coupling reactions. Computational studies (DFT) can predict activation barriers for nucleophilic attacks on the nitrophenoxy moiety .

Q. What role does this compound play as an intermediate in multi-step syntheses?

- Methodological Answer : It serves as a protected pyrrolidine precursor in drug discovery. For example, the tert-butyloxycarbonyl (Boc) group can be deprotected under acidic conditions (e.g., HCl/dioxane) to generate a free amine for peptide coupling. In one study, similar Boc-protected pyrrolidines were coupled with fluorinated aryl halides via Buchwald-Hartwig amination .

Q. What stereochemical considerations arise during synthesis?

- Methodological Answer : The pyrrolidine ring’s stereochemistry impacts biological activity. Chiral HPLC or enzymatic resolution can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) or catalysts (e.g., Jacobsen’s catalyst) ensures enantiomeric excess. Dynamic NMR can monitor rotational barriers of substituents .

Q. How can stability issues (e.g., hydrolysis of the Boc group) be mitigated during storage?

- Methodological Answer : Store under anhydrous conditions at –20°C with desiccants. Avoid prolonged exposure to acidic/basic environments. Stability assays (TGA/DSC) identify decomposition thresholds. For long-term storage, lyophilization or formulation as a hydrochloride salt improves shelf life .

Q. What are its potential applications in medicinal chemistry?

- Methodological Answer : The compound is a scaffold for kinase inhibitors or protease modulators. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like PI3K or EGFR. In vitro cytotoxicity assays (MTT) and ADMET profiling (e.g., LogP, CYP450 inhibition) validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.